molecular formula C21H23N5O2 B2786757 N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2198813-44-2

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2786757
CAS No.: 2198813-44-2
M. Wt: 377.448
InChI Key: CKXHYGGANDBYQG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS: 2198813-44-2) is a pyrrolidine-based carboxamide derivative featuring a 1,2,3-triazole substituent. Its molecular formula is C₂₁H₂₃N₅O₂, with a molecular weight of 377.44 g/mol . The structure includes a 2-ethoxyphenyl group attached to the carboxamide nitrogen and a 4-phenyl-1H-1,2,3-triazol-1-yl moiety at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-28-20-11-7-6-10-18(20)22-21(27)25-13-12-17(14-25)26-15-19(23-24-26)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHYGGANDBYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H23N5O
Molecular Weight377.4 g/mol
CAS Number2198813-44-2
StructureStructure

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. The triazole moiety is known for its role in targeting various biological receptors and enzymes, making it a valuable scaffold in drug design.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and metastasis.
  • Receptor Modulation : It can modulate receptor activity linked to neurotransmission and pain pathways.

Anticancer Activity

Research indicates that derivatives of triazole compounds often exhibit anticancer properties. For instance, studies have shown that similar triazole-based compounds can inhibit tumor growth in various cancer cell lines.

Case Study : A related triazole derivative was tested against colon carcinoma (HCT-116) and demonstrated an IC50 value of 6.2 μM, indicating significant anticancer activity .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. The presence of the ethoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study : In vitro studies have shown that triazole derivatives can inhibit bacterial growth, suggesting a broad-spectrum antimicrobial effect.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismLiver (CYP450 enzymes)
ExcretionUrinary

Toxicology Studies

Preliminary toxicological assessments indicate that this compound has a favorable safety profile; however, further studies are necessary to establish comprehensive toxicity data.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Triazole-Carboxamide Backbone

Compound A : 3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide
  • Molecular Formula : C₁₉H₂₇N₅O₃
  • Molecular Weight : 373.45 g/mol
  • Key Features :
    • Triazole substituent : A benzyloxymethyl group replaces the phenyl group at the triazole 4-position.
    • Carboxamide substituent : A 3-methoxypropyl group instead of 2-ethoxyphenyl.
  • The 3-methoxypropyl chain could improve solubility in polar solvents compared to the aromatic 2-ethoxyphenyl .
Compound B : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
  • Key Features: Pyrrolidine modification: A trifluoroethyl group replaces the triazole-phenyl moiety. Carboxamide substituent: A morpholinopyridine-containing aromatic system.
  • The morpholine ring enhances water solubility compared to the ethoxyphenyl group in the target compound .

Carboxamide Derivatives with Heterocyclic Cores

Compound C : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Molecular Formula : C₂₁H₂₂N₆O
  • Molecular Weight : 374.4 g/mol
  • Key Features :
    • Core structure : Pyrazolo[3,4-b]pyridine instead of pyrrolidine-triazole.
    • Substituents : Methyl and ethyl groups on the pyrazole ring.
  • Implications :
    • The pyrazolo-pyridine core provides a planar aromatic system, favoring π-π stacking interactions absent in the flexible pyrrolidine-triazole scaffold.
    • Reduced steric hindrance may enhance binding to flat enzymatic active sites .

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrrolidine-triazole Pyrrolidine-triazole Pyrrolidine-pyridine Pyrazolo-pyridine
Triazole Substituent 4-Phenyl Benzyloxymethyl N/A N/A
Carboxamide Substituent 2-Ethoxyphenyl 3-Methoxypropyl Morpholinopyridine 1-Ethyl-3-methylpyrazole
Molecular Weight (g/mol) 377.44 373.45 ~500 (estimated) 374.4
Solubility Moderate (aromatic) High (polar chain) High (morpholine) Low (aromatic core)
Likely Applications Kinase inhibition Antimicrobial Enzyme modulation Cancer therapeutics

Research Tools and Structural Characterization

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement and WinGX/ORTEP for visualization . For example, the trifluoroethyl group in Compound B could be analyzed for conformational preferences using SHELXL’s twin refinement capabilities, while the triazole geometry in the target compound might be validated via ORTEP-generated displacement ellipsoids .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including Click Chemistry for triazole formation and carboxamide coupling. Key parameters include:
  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) for solubility and stability of intermediates .
  • Temperature control : 60–80°C for triazole cyclization, room temperature for carboxamide coupling .
  • Catalysts : Copper(I) iodide for azide-alkyne cycloaddition .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization .
    Table 1 : Example reaction conditions for triazole formation:
StepReagentsSolventTemp. (°C)Yield (%)
TriazoleNaN₃, Cu(I)DMSO8075–85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton/carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.0 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺: 433.18, observed: 433.19) . X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assay (MIC values against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ quantification .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to triazole’s chelation properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Core modifications : Replace the ethoxyphenyl group with fluorophenyl (enhanced lipophilicity) or pyridinyl (hydrogen bonding) .
  • Triazole substitution : Introduce methyl or chloro groups at the 4-position to modulate steric effects .
  • Pyrrolidine ring : Explore spirocyclic or fluorinated derivatives to alter conformational flexibility .
    Table 2 : Example SAR data for analogs:
DerivativeR-group (Triazole)IC₅₀ (µM, HeLa)
4-CH₃4-methylphenyl12.3
4-Cl4-chlorophenyl8.7

Q. What computational strategies are effective for predicting binding modes and target interactions?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Triazole and carboxamide moieties often anchor to ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess hydrogen bond retention .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian09) to identify nucleophilic/electrophilic regions .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assay) .
  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
  • Dose-response recalibration : Adjust dosing frequency based on half-life (e.g., t₁/₂ < 2 hrs requires sustained-release formulations) .

Experimental Design & Data Analysis

Q. What statistical methods are critical for optimizing reaction yields and biological assays?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken design to evaluate solvent ratio, temperature, and catalyst loading interactions .
  • ANOVA : Identify significant factors (e.g., p < 0.05 for temperature effect on triazole yield) .
  • Multivariate regression : Correlate structural descriptors (LogP, polar surface area) with IC₅₀ values .

Q. How can crystallography data inform synthetic route adjustments?

  • Methodological Answer :
  • Analyze X-ray data (e.g., dihedral angles between triazole and pyrrolidine) to predict steric clashes in derivatives .
  • Use Cambridge Structural Database (CSD) comparisons to identify stable conformers for scale-up .

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